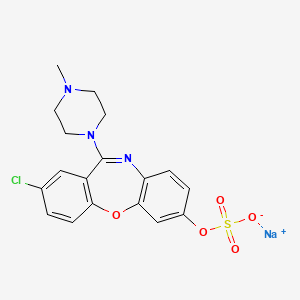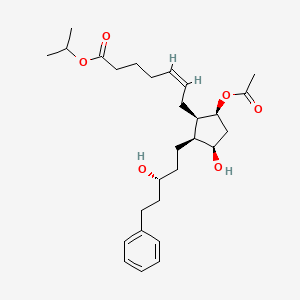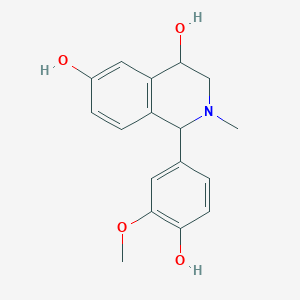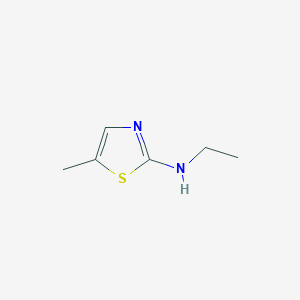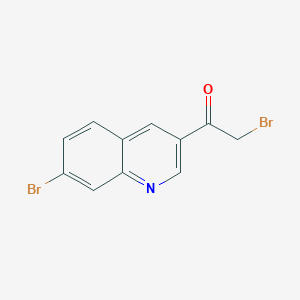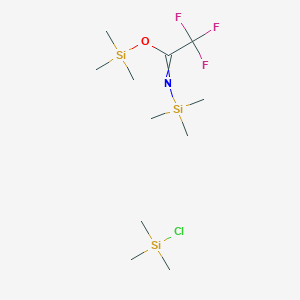
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(trimethyl)silane is typically synthesized through the reaction of methyl chloride with a silicon-copper alloy. . The reaction conditions involve high temperatures and the presence of a catalyst to facilitate the reaction.
Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate can be prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
On an industrial scale, chloro(trimethyl)silane is produced using the same direct process mentioned above. The reaction is carried out in large reactors, and the products are separated through distillation. The industrial production of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
Types of Reactions
Chloro(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, replacing the chloride group with other functional groups.
Hydrolysis: It reacts rapidly with moisture, water, and protic solvents.
Silylation Reactions: It is used to protect alcohols by forming trimethylsilyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products
The major products formed from these reactions include hexamethyldisiloxane and various trimethylsilyl-protected compounds.
科学研究应用
Chloro(trimethyl)silane and trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate have numerous applications in scientific research:
Chemistry: They are used as reagents in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers
Biology: These compounds are used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: They are employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: They are used in the production of silicone polymers, resins, and other materials.
作用机制
The mechanism of action of chloro(trimethyl)silane involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloride group. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, making it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of silyl ethers and other organosilicon compounds.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Similar in structure and reactivity, used for silylation reactions.
Chloromethyltrimethylsilane: Used in the synthesis of various organosilicon compounds.
(Trifluoromethyl)trimethylsilane: Used as a trifluoromethylation reagent.
Uniqueness
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is unique due to its dual functionality, combining the reactivity of chloro(trimethyl)silane with the trifluoromethylation capability of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
属性
分子式 |
C11H27ClF3NOSi3 |
|---|---|
分子量 |
366.04 g/mol |
IUPAC 名称 |
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3 |
InChI 键 |
FNENVUOGWFDQAI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


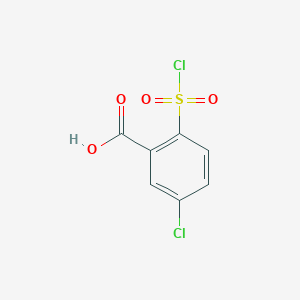
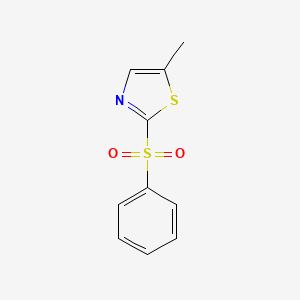
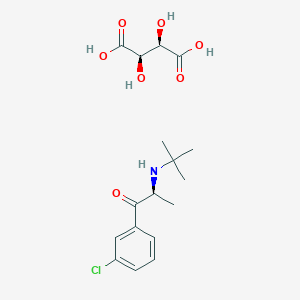
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
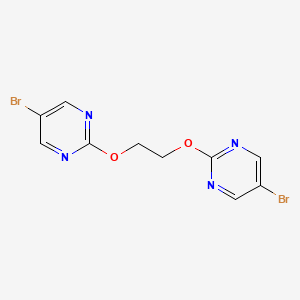
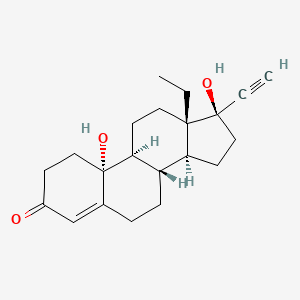
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
